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Executive Summary

(Rac)-IMR-687, also known as tovinontrine, is a potent and selective small molecule inhibitor of
phosphodiesterase-9 (PDE9). Developed as a once-daily oral therapy, it was investigated for
the treatment of sickle cell disease (SCD) and other hemoglobinopathies. The primary
mechanism of action of IMR-687 involves the inhibition of PDE9, leading to increased levels of
cyclic guanosine monophosphate (cGMP). This elevation in cGMP was shown in preclinical
models to reactivate fetal hemoglobin (HbF) production, reduce red blood cell sickling, and
mitigate inflammation and vascular occlusion associated with SCD.

This technical guide provides a comprehensive overview of the publicly available data on the
pharmacokinetics and pharmacodynamics of IMR-687, drawing from preclinical studies and
clinical trials in both healthy volunteers and adult patients with sickle cell disease. While clinical
development for sickle cell disease and beta-thalassemia was discontinued due to a lack of
significant clinical benefit in Phase 2b trials, the data generated provide valuable insights into
the role of PDE9 inhibition in hemoglobinopathies.

Introduction
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Sickle cell disease is a genetic disorder characterized by the production of abnormal
hemoglobin (HbS), which causes red blood cells to become rigid and sickle-shaped. This leads
to a cascade of pathophysiological events, including hemolysis, vaso-occlusion, chronic
inflammation, and debilitating pain. A key therapeutic strategy in SCD is the induction of fetal
hemoglobin (HbF), which interferes with HbS polymerization and ameliorates disease severity.

IMR-687 was designed to offer a novel oral treatment for SCD by targeting the cGMP signaling
pathway.[1][2] PDES9 is the primary enzyme responsible for degrading cGMP in erythrocytes.[1]
[2] By inhibiting PDE9, IMR-687 increases intracellular cGMP levels, a mechanism known to be
associated with the reactivation of HbF.[1][2] Preclinical and early clinical studies aimed to
establish the safety, tolerability, pharmacokinetic profile, and pharmacodynamic effects of IMR-
687.

Mechanism of Action

IMR-687 is a highly selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme that
specifically degrades cyclic guanosine monophosphate (cGMP).[1][2] In sickle cell disease,
there is often impaired bioavailability of nitric oxide (NO), a key signaling molecule that
activates soluble guanylate cyclase (sGC) to produce cGMP. Lower levels of cGMP are
associated with increased inflammation, cell adhesion, and reduced vasodilation.[1] By
blocking the degradation of cGMP by PDE9, IMR-687 elevates intracellular cGMP levels. This
Is believed to have multimodal effects beneficial for SCD, including the reactivation of fetal
hemoglobin (HbF) production, which has been shown to improve symptoms and reduce
disease burden.[1][2]
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Caption: Mechanism of Action of IMR-687.

Pharmacokinetics

IMR-687 is an orally administered drug intended for once-daily dosing. Pharmacokinetic
properties were evaluated in a Phase 1 study in healthy volunteers (NCT02998450) and a
Phase 2a study in adult patients with sickle cell disease (NCT03401112).

Summary of Pharmacokinetic Findings

While specific quantitative data for key pharmacokinetic parameters such as Cmax (maximum
plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are not
publicly available in detail, the clinical studies were designed to assess these parameters at

various dose levels.

Qualitative findings from the Phase 2a trial indicated that in patients receiving concomitant
hydroxyurea (HU), IMR-687 had no substantial pharmacokinetic effect on HU. Furthermore,
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pharmacodynamic responses, such as increases in F-cells, were found to correlate with IMR-
687 exposure, suggesting a dose-response relationship.

The discontinuation of the clinical development program for SCD may have limited the
publication of detailed pharmacokinetic analyses.

Pharmacodynamics

The pharmacodynamic effects of IMR-687 were extensively studied in preclinical models and in
clinical trials with SCD patients. The primary endpoints focused on biomarkers of disease
modification, including markers of red blood cell health, hemolysis, and inflammation.

Preclinical Pharmacodynamics

In vitro and in vivo preclinical studies demonstrated the potential of IMR-687 to address the
underlying pathology of sickle cell disease.

Table 1: Summary of Preclinical Pharmacodynamic Effects of IMR-687

Model System Key Findings Reference

- Dose-dependent increase in
K562 & UT-7 Erythroid Cells cGMP. - Dose-dependent [1]
induction of HbF.

- Increased the percentage of

CD34+ Progenitors from SCD N ]
HbF-positive erythroid cells (F-  [1]

Patients

cells).

- Increased HbF levels. -

Reduced red blood cell

sickling. - Reduced markers of
Townes Transgenic SCD hemolysis (e.g., free plasma 1
Mouse Model Hb). - Reduced immune cell

activation and microvascular
stasis. - Increased plasma

nitrite levels.
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Clinical Pharmacodynamics

The Phase 2a clinical trial in adult SCD patients evaluated the pharmacodynamic effects of
IMR-687 as both a monotherapy and in combination with hydroxyurea.

Table 2: Summary of Clinical Pharmacodynamic Effects of IMR-687 in Adult SCD Patients
(Phase 2a)
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Parameter Dose Group Key Findings Reference
- Statistically
significant increase
from baseline
100 mg / 200 mg
F-cells (%) compared to placebo [3]

Monotherapy

at Week 24. - LS
mean difference of
11.66 (p=0.0190).

Fetal Hemoglobin

100 mg / 200 mg

- Mean absolute

increase from

baseline of 0.9%. -

38% of evaluable [4]

HbF Monothera

( ) by subjects had an
absolute HbF increase
of >1%.
- Improvements

) Monotherapy & )
Markers of Hemolysis o observed in markers [4]
Combination )

of hemolysis.

Vaso-Occlusive Crises
(VOCs)

IMR-687 (pooled) vs.

Placebo

- 40% lower mean
annualized VOC rate.
- Median annualized
VOC rate of O vs. 1.87
for placebo (p=0.048).

[2][5]

- Lower mean
VOC-related IMR-687 (pooled) vs. )
o annualized rate (0.84 [2]
Hospitalizations Placebo
vs. 1.36).
- Reductions
) observed, suggesting
Inflammation (hsCRP) ) )
) potential anti-
& Cardiac Stress Monotherapy [4]

inflammatory and

(NTproBNP) )
cardiovascular
benefits.
© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://library.ehaweb.org/eha/2021/eha2021-virtual-congress/324671/biree.andemariam.the.safety.pharmacokinetics.26.pharmacodynamic.effects.of.html?f=listing%3D3%2Abrowseby%3D8%2Asortby%3D1%2Amedia%3D1
https://firstwordpharma.com/story/5192837
https://firstwordpharma.com/story/5192837
https://www.globenewswire.com/news-release/2021/06/11/2245659/0/en/Imara-Presents-Clinical-Data-on-IMR-687-in-Sickle-Cell-Disease-at-the-European-Hematology-Association-EHA-Annual-Congress.html
https://www.ashclinicalnews.org/on-location/other-meetings/pde9-inhibitor-shows-promise-monotherapy-hydroxyurea-sickle-cell-disease/
https://www.globenewswire.com/news-release/2021/06/11/2245659/0/en/Imara-Presents-Clinical-Data-on-IMR-687-in-Sickle-Cell-Disease-at-the-European-Hematology-Association-EHA-Annual-Congress.html
https://firstwordpharma.com/story/5192837
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

Detailed methodologies for the key preclinical experiments are summarized below, based on

published literature.

In Vitro Studies

-

In Vitro Experimental Workflow

Culture K562 or
CD34+ Progenitor Cells

l

Treat cells with varying
concentrations of IMR-687 or HU

l

Incubate for specified duration
(e.g., 6h for cGMP, 72h for HbF)

(Harvest Cells & Supernatang

~

cGMP/HbF ELISA

FACS for F-cells
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Caption: Generalized workflow for in vitro experiments.

e Cell Culture:

o K562 Cells: Human erythroleukemic K562 cells were cultured in Iscove's Modified
Dulbecco's Medium supplemented with 10% fetal bovine serum and antibiotics.

o CD34+ Progenitor Cells: CD34+ cells from SCD patient blood or bone marrow were
cultured in a two-phase liquid system to induce erythroid differentiation.

e Drug Treatment: Cells were exposed to increasing concentrations of IMR-687 or
hydroxyurea (as a comparator).

e cGMP and HbF Quantification:
o After a 6-hour treatment, cGMP levels in K562 cells were measured.

o Following a 72-hour treatment, HbF protein levels were quantified from cell lysates using
an ELISA kit.

o F-cell Analysis: For CD34+ derived cells, the percentage of HbF-positive (F-cells) erythroid
cells was determined by fluorescence-activated cell sorting (FACS).

In Vivo Studies (Townes Mouse Model)
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Townes Mouse Model Experimental Workﬂow\

Daily oral gavage of
IMR-687, HU, or vehicle
to HbSS-Townes mice for 30 days

v

Induce Vaso-occlusive Crisis
(Hypoxia Challenge - optional)

v

Y

(Collect Blood & Tissue Samples)

l

Hematological Analysis:
HbF, % Sickled RBC,
Hemolysis Markers

i

Tissue Analysis:
Inflammation Markers,
Microvascular Stasis

Click to download full resolution via product page

Caption: Generalized workflow for Townes mouse model experiments.

« Animal Model: The Townes transgenic mouse model, which expresses human sickle

hemoglobin (HbSS), was used.

e Dosing Regimen: Mice received daily oral doses of IMR-687 (e.g., 30 mg/kg), hydroxyurea,

or a vehicle control for a period of 30 days.
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e Pharmacodynamic Assessments:

o Blood Analysis: At the end of the treatment period, blood was collected to measure the
percentage of F-cells, the proportion of sickled red blood cells, and various markers of
hemolysis (plasma-free hemoglobin, bilirubin, LDH).

o Vaso-occlusive Crisis Model: In some experiments, after a period of treatment, mice were
exposed to hypoxic conditions to induce vaso-occlusion, which was then quantified.

o Tissue Analysis: Tissues such as the lungs were analyzed for markers of inflammation and
immune cell activation.

Safety and Tolerability

Across the Phase 1 and Phase 2a clinical trials, IMR-687 was generally reported to be safe
and well-tolerated, both as a monotherapy and in combination with hydroxyurea.[4][5]

o« Common Adverse Events: The most frequently reported adverse events included sickle cell
anemia with crisis, nausea, headache, and back pain.[4]

o Serious Adverse Events: No treatment-related serious adverse events were reported in the
IMR-687 treatment groups.[3][5]

o Laboratory Findings: There were no clinically significant changes in vital signs,
electrocardiogram (ECG) data, or laboratory safety values. Notably, no cases of neutropenia
were observed, a potential concern with other SCD therapies like hydroxyurea.[5]

Conclusion and Future Directions

(Rac)-IMR-687 (tovinontrine) is a selective PDE9 inhibitor that demonstrated a clear
mechanism of action, leading to increased cGMP and subsequent favorable pharmacodynamic
changes in preclinical models of sickle cell disease. Early clinical data in adult SCD patients
supported these findings, showing increases in HbF and F-cells and a reduction in the
frequency of vaso-occlusive crises.

Despite these promising early results, the development of tovinontrine for sickle cell disease
and beta-thalassemia was halted following interim analyses of Phase 2b trials that did not show
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a significant clinical benefit compared to placebo. The comprehensive data gathered
throughout its development, however, contribute significantly to the understanding of the cGMP
pathway as a therapeutic target in hemoglobinopathies. The findings on safety and
pharmacodynamics may inform future research and the development of other agents targeting
this pathway. The exploration of tovinontrine has since pivoted to other therapeutic areas, such
as heart failure with preserved ejection fraction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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